

3-Bromo-2-iodobenzonitrile CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-iodobenzonitrile**

Cat. No.: **B2803353**

[Get Quote](#)

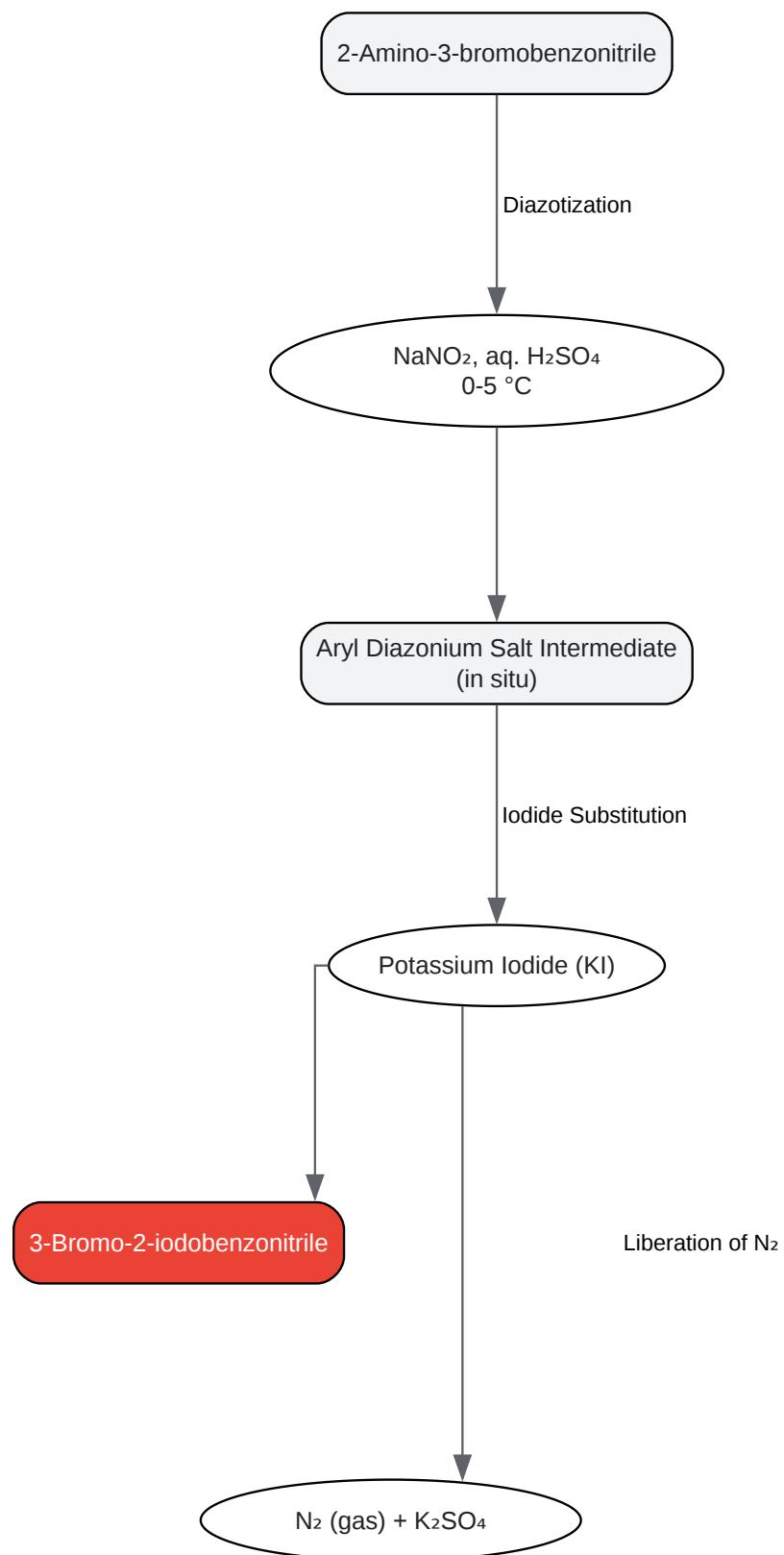
An In-Depth Technical Guide to **3-Bromo-2-iodobenzonitrile**: A Strategic Building Block for Complex Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. The ability to construct complex molecular architectures with precision and efficiency often dictates the pace of discovery. **3-Bromo-2-iodobenzonitrile** is a halogenated aromatic compound that serves as a highly versatile intermediate. Its value lies not just in the functionalities it carries—a nitrile group and two different halogens—but in the exquisitely tunable reactivity these groups impart, offering chemists a powerful tool for controlled, sequential molecular elaboration.

This guide provides a comprehensive technical overview of **3-Bromo-2-iodobenzonitrile**, designed for researchers, scientists, and drug development professionals. It delves into the compound's fundamental properties, a robust synthetic methodology, its strategic applications in cross-coupling chemistry, and essential safety protocols.

Compound Identification and Physicochemical Properties


The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. These data points are critical for everything from reaction setup and solvent selection to purification and long-term storage.

Identifier	Value	Source
IUPAC Name	3-Bromo-2-iodobenzonitrile	N/A
CAS Number	450412-21-2	[1]
Molecular Formula	C ₇ H ₃ BrIN	[1]
Molecular Weight	307.91 g/mol	N/A
Appearance	Not explicitly stated, but related compounds are typically white to off-white or light yellow crystalline solids.	[2]
Purity (Typical)	≥95%	[1]
Storage Temperature	2-8°C	[1]

Synthesis of 3-Bromo-2-iodobenzonitrile: A Mechanistic Approach

The synthesis of polysubstituted aromatic rings often requires multi-step sequences. A highly effective and common method for introducing halogens and other functionalities onto an aromatic ring is the Sandmeyer reaction, which proceeds via an aryl diazonium salt intermediate.^{[3][4]} This approach is particularly well-suited for producing patterns of substitution that are not accessible through direct electrophilic aromatic substitution.

A plausible and efficient synthesis of **3-Bromo-2-iodobenzonitrile** starts from the readily available precursor, 2-amino-3-bromobenzonitrile. The process involves two key stages: diazotization of the primary amine, followed by a Sandmeyer-type substitution with an iodide source.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **3-Bromo-2-iodobenzonitrile** via a Sandmeyer reaction.

The Causality of the Sandmeyer Reaction Mechanism

The Sandmeyer reaction is a potent example of a radical-nucleophilic aromatic substitution (SRNAr).^[3] Its success hinges on the transformation of a poor leaving group (the amino group) into an excellent one (dinitrogen gas, N₂).

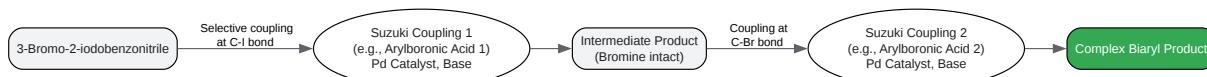
- **Diazotization:** The process is initiated by treating the aromatic amine with nitrous acid (generated *in situ* from sodium nitrite and a strong acid like sulfuric acid) at low temperatures (0–5 °C). This low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.^[5]
- **Radical Formation:** In the subsequent step, a copper(I) salt (though not strictly required for iodination with KI) typically acts as a catalyst, initiating a single-electron transfer to the diazonium salt.^{[4][6]} This forms an aryl radical and liberates thermodynamically stable nitrogen gas. When using potassium iodide, the iodide ion itself can act as the reducing agent and nucleophile.
- **Substitution:** The aryl radical then abstracts an iodine atom from an iodide source (like KI or CuI) to form the final **3-Bromo-2-iodobenzonitrile** product.

Self-Validating Experimental Protocol

This protocol is a representative procedure based on established Sandmeyer-type reactions.^[7] ^[8] Researchers should perform small-scale trials to optimize conditions for their specific setup.

- **Step 1: Diazotization**
 - In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-bromobenzonitrile (1 equivalent) in a solution of aqueous sulfuric acid (e.g., 2 M).
 - Cool the suspension to 0–5 °C using an ice-salt bath. The mixture should be a fine, mobile slurry to ensure efficient reaction.
 - Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
 - Add the sodium nitrite solution dropwise to the amine suspension, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential to dissipate heat and

ensure complete mixing.


- Self-Validation Check: After the addition is complete, stir for an additional 20-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper; a positive test (immediate blue-black color) indicates the completion of diazotization.^[5] The absence of a color change suggests that more sodium nitrite is required.
- Step 2: Iodide Substitution
 - In a separate flask, dissolve potassium iodide (1.5 equivalents) in a minimal amount of water and cool it to 0–5 °C.
 - Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Control the rate of addition to manage the effervescence of nitrogen gas.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen ceases. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
 - Self-Validation Check: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them, and extracting with an organic solvent (e.g., ethyl acetate) to check for the disappearance of the starting amine.
- Step 3: Work-up and Purification
 - Cool the reaction mixture and add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to quench any unreacted iodine (indicated by the disappearance of the dark iodine color).
 - Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
 - Combine the organic layers, wash with water and then with a saturated brine solution to remove inorganic salts.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

- The resulting crude product can be purified by column chromatography on silica gel to yield pure **3-Bromo-2-iodobenzonitrile**.

Strategic Applications in Drug Discovery: The Power of Orthogonal Reactivity

The primary utility of **3-Bromo-2-iodobenzonitrile** in advanced synthesis is its capacity for selective, sequential cross-coupling reactions. This is possible due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.[9][10]

The C-I bond is weaker and therefore undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C-Br bond.[9] This allows a chemist to selectively couple a nucleophile at the iodine position while leaving the bromine atom untouched for a subsequent, different coupling reaction. This "orthogonal" reactivity is a cornerstone of modern medicinal chemistry, enabling the efficient construction of molecular libraries and the synthesis of complex drug candidates.

[Click to download full resolution via product page](#)

Caption: Workflow for sequential, orthogonal Suzuki coupling using **3-Bromo-2-iodobenzonitrile**.

This step-wise approach provides unparalleled control over the final molecular architecture. A research team can introduce one fragment via a Suzuki, Stille, or Sonogashira reaction at the C-I position, purify the intermediate, and then introduce a completely different fragment at the C-Br position, often under slightly more forcing conditions if necessary.[11] This methodology is instrumental in structure-activity relationship (SAR) studies, where systematic modification of different parts of a molecule is required to optimize its biological activity.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **3-Bromo-2-iodobenzonitrile** is essential to ensure laboratory safety. The following information is derived from supplier safety data sheets (SDS) and should be rigorously followed.[\[1\]](#)

Hazard Category	Details
GHS Pictogram(s)	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, and eye/face protection. Work in a well-ventilated area or a chemical fume hood.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place at 2-8°C.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

3-Bromo-2-iodobenzonitrile is more than just a chemical intermediate; it is a strategic tool that embodies the principles of modern synthetic design. Its defining feature—the differential reactivity of its two halogen substituents—provides chemists with a reliable platform for orthogonal, sequential bond formation. This capability is invaluable in the complex, multi-step syntheses required for the discovery and development of novel pharmaceuticals and advanced

materials. By understanding its properties, synthesis, and safe handling, researchers can fully leverage the synthetic power of this versatile building block to accelerate innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aobchem.com [aobchem.com]
- 2. 3-bromo Benzonitrile at Best Price in Surat, Gujarat | Anami Organics [tradeindia.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinfo.com [nbinfo.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [3-Bromo-2-iodobenzonitrile CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2803353#3-bromo-2-iodobenzonitrile-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com